

An In-depth Technical Guide to Methyl 3-bromopropanoate (CAS: 3395-91-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-bromopropanoate

Cat. No.: B147280

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromopropanoate (CAS No. 3395-91-3) is a versatile bifunctional reagent of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, incorporating both a reactive alkyl bromide and a methyl ester, makes it an invaluable building block for the introduction of a C3 carboxylic acid synthon. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, detailed synthesis procedures, and key applications, with a focus on its reactivity in nucleophilic substitution reactions. Experimental protocols and mechanistic diagrams are included to provide a practical resource for laboratory professionals.

Physicochemical Properties

Methyl 3-bromopropanoate is a colorless to pale yellow liquid.^[1] Its key physical and chemical properties are summarized below for easy reference.

Property	Value	Reference(s)
CAS Number	3395-91-3	[2]
Molecular Formula	C ₄ H ₇ BrO ₂	[2] [3]
Molecular Weight	167.00 g/mol	[2] [3]
Appearance	Clear colorless to slightly yellow liquid	[3]
Boiling Point	64-66 °C at 18 mmHg (24 hPa)	[2] [3]
Density	1.53 g/mL at 25 °C	[2] [3]
Refractive Index (n _{20/D})	1.458	[2] [3]
Flash Point	75 °C (167 °F) - closed cup	[3]
Water Solubility	Immiscible	[3]
Synonyms	Methyl β-bromopropionate, 3-Bromopropionic acid methyl ester	[3] [4]

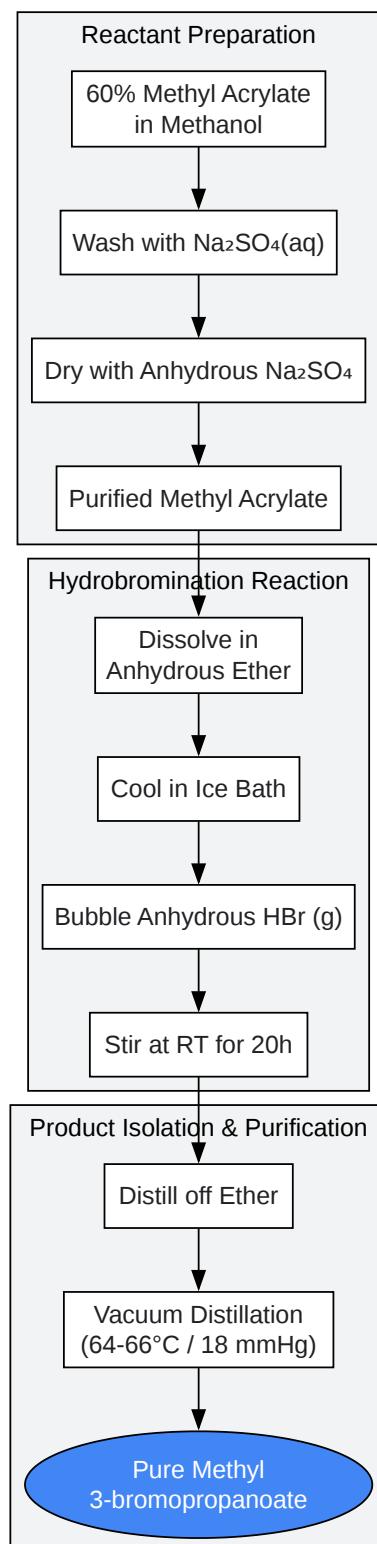
Safety and Handling

Methyl 3-bromopropanoate is considered hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Class	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
STOT - Single Exposure	H335	May cause respiratory irritation

Precautionary Statement	Code	Description
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapours/spay.
P264		Wash skin thoroughly after handling.
P280		Wear protective gloves/ eye protection/ face protection.
Response	P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352		IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed.

Data sourced from Sigma-Aldrich Safety Data Sheet.


Synthesis of Methyl 3-bromopropanoate

Methyl 3-bromopropanoate is commonly synthesized via the hydrobromination of methyl acrylate. The following protocol is adapted from Organic Syntheses.[\[5\]](#)

Experimental Protocol: Synthesis from Methyl Acrylate and HBr[\[5\]](#)

- Preparation of Methyl Acrylate: A 650 g solution of 60% methyl acrylate in methanol (containing 4 g of hydroquinone as an inhibitor) is washed successively with 800 mL, 400 mL, and 200 mL portions of a 7% sodium sulfate solution. The separated methyl acrylate layer is dried by shaking with 45 g of anhydrous sodium sulfate for 20-30 minutes and then filtered. The typical yield of purified methyl acrylate is 280–325 g.
- Reaction Setup: A 1-liter round-bottomed flask is charged with a solution of 258 g (3 moles) of the purified methyl acrylate in 500 mL of anhydrous ether. The flask is equipped with a gas inlet tube extending nearly to the bottom and a drying tube.
- Hydrobromination: The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous hydrogen bromide gas is passed into the solution. The rate of addition should be managed to prevent excessive loss of ether from the exothermic reaction.
- Reaction Completion: After the addition is complete, the flask is securely stoppered and allowed to stand at room temperature for approximately 20 hours.
- Work-up and Distillation: The ether is removed by distillation from a hot-water bath (80–85 °C). The remaining residue is then transferred to a modified Claisen distilling flask.
- Purification: The final product is purified by vacuum distillation. **Methyl 3-bromopropanoate** is collected at 64–66 °C / 18 mmHg. The expected yield is 410–428 g (80–84%).

Workflow: Synthesis of Methyl 3-bromopropanoate

[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow for the synthesis of **Methyl 3-bromopropanoate**.

Reactivity and Applications in Drug Development

The synthetic utility of **Methyl 3-bromopropanoate** stems from the reactivity of the carbon-bromine bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.^[1] This allows for the straightforward introduction of the $-CH_2CH_2COOCH_3$ fragment into a wide range of molecules.

This reactivity is widely exploited in pharmaceutical and agrochemical development.^[4] It serves as a key intermediate for synthesizing more complex molecules, including heterocyclic compounds, spiroanellated γ -lactones, and other bioactive agents.^{[2][3][4]}

Mechanism: S_N2 Nucleophilic Substitution

In an S_N2 reaction, a nucleophile (Nu^-) attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step, involving a backside attack that displaces the bromide leaving group and results in an inversion of stereochemistry at the carbon center (though this center is achiral in the parent molecule).

Figure 2. The S_N2 mechanism for nucleophilic substitution on **Methyl 3-bromopropanoate**.

Experimental Protocol: Enzymatic Saponification

While not a substitution at the C-Br bond, the ester functionality can also be selectively transformed. The following protocol for enzymatic hydrolysis to 3-bromopropionic acid demonstrates a mild alternative to base-mediated saponification, which could otherwise cause elimination side reactions. This procedure is adapted from a recent submission to *Organic Syntheses*.^[6]

- Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, charge **methyl 3-bromopropanoate** (5.00 g, 29.9 mmol).
- Solvent Addition: Add pH 7 phosphate buffer (225 mL) and acetone (25 mL) to the flask. Stir the mixture at 400 rpm until a clear, homogeneous solution is obtained (approx. 10 minutes).
- Enzyme Addition: To the stirring solution, add Amano Lipase from *Pseudomonas fluorescens* (2.50 g). The solution will become a cloudy, white suspension.

- Monitoring: Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- Work-up: Upon completion, acidify the reaction mixture to pH 2 by adding 12 M HCl (aq).
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopropionic acid.

Conclusion

Methyl 3-bromopropanoate is a cornerstone synthetic intermediate whose value is defined by its predictable reactivity and versatility. Its ability to readily undergo S_N2 reactions makes it an essential tool for drug discovery and development professionals seeking to construct complex molecular architectures. The reliable synthesis protocols and well-understood reactivity profile ensure its continued and widespread use in the chemical sciences. As a fundamental building block, it facilitates the efficient synthesis of a vast array of compounds, accelerating research and development timelines for new pharmaceuticals and agrochemicals.^{[4][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-bromopropanoate (CAS: 3395-91-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147280#methyl-3-bromopropanoate-cas-number-3395-91-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com